molecular formula C26H31N3O3S B1684560 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid CAS No. 181045-83-0

2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

Cat. No.: B1684560
CAS No.: 181045-83-0
M. Wt: 465.6 g/mol
InChI Key: PKMVDYSKPDHRLR-KOSHJBKYSA-N
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Description

(2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)phenyl]-oxomethyl]amino]-4-methylpentanoic acid is a leucine derivative.

Properties

CAS No.

181045-83-0

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H31N3O3S/c1-16(2)12-24(26(31)32)29-25(30)22-11-10-19(28-14-18(27)15-33)13-23(22)21-9-5-7-17-6-3-4-8-20(17)21/h3-11,13,16,18,24,28,33H,12,14-15,27H2,1-2H3,(H,29,30)(H,31,32)/t18-,24+/m1/s1

InChI Key

PKMVDYSKPDHRLR-KOSHJBKYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GGTI297;  GGTI-297;  GGTI 297.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Reactant of Route 2
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Reactant of Route 3
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
Reactant of Route 6
2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

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